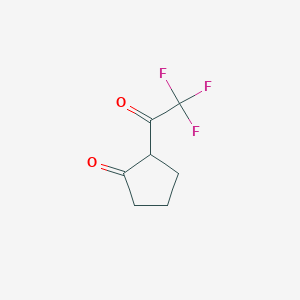

2-(Trifluoroacetyl)cyclopentanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,2-trifluoroacetyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O2/c8-7(9,10)6(12)4-2-1-3-5(4)11/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMPYUXPRBDDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426036 | |

| Record name | 2-(trifluoroacetyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361-73-9 | |

| Record name | 2-(2,2,2-Trifluoroacetyl)cyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(trifluoroacetyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoroacetyl)cyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Trifluoroacetyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Trifluoroacetyl)cyclopentanone, a β-dicarbonyl compound of interest in synthetic chemistry and materials science. Due to the strong electron-withdrawing nature of the trifluoroacetyl group, this molecule predominantly exists in its enol tautomeric form, stabilized by an intramolecular hydrogen bond. This guide presents the expected spectroscopic data, detailed experimental protocols for its synthesis and analysis, and a logical workflow for its characterization.

Spectroscopic Data Summary

The spectroscopic analysis of this compound is defined by the equilibrium between its keto and enol tautomers. In solution, the enol form is significantly favored, and its spectral features will dominate.[1][2] The data presented below reflects this equilibrium, with distinct signals for each tautomer.

Table 1: ¹H NMR Spectroscopic Data

| Tautomer | Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Enol | Enolic OH | > 12 | Broad Singlet | Highly deshielded due to intramolecular H-bonding. |

| C4-H₂ | ~2.5 - 2.7 | Triplet | Protons on the carbon adjacent to the enol C=C bond. | |

| C5-H₂ | ~2.3 - 2.5 | Triplet | Protons adjacent to the carbonyl group. | |

| C3-H₂ | ~2.1 - 2.3 | Multiplet | Protons on the carbon between C4 and C5. | |

| Keto | C2-H | ~3.5 - 4.0 | Multiplet | Methine proton alpha to both carbonyls. |

| C3, C4, C5-H₂ | ~2.0 - 2.8 | Multiplets | Ring protons. Signals are often overlapped and minor.[3] |

Table 2: ¹³C NMR Spectroscopic Data

| Tautomer | Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Notes |

| Enol | C1 (C=O) | ~195 - 205 | Singlet | Carbonyl of the cyclopentanone ring. |

| C=C-OH | ~175 - 185 | Quartet (²JCF) | Enolic carbon bonded to the hydroxyl group. | |

| C=C -CF₃ | ~110 - 120 | Singlet | Enolic carbon bonded to the trifluoroacetyl group. | |

| CF₃ | ~115 - 120 | Quartet (¹JCF) | Trifluoromethyl carbon with a large coupling constant (~275 Hz).[4] | |

| C3, C4, C5 | ~20 - 40 | Singlets | Aliphatic carbons of the cyclopentanone ring.[4] | |

| Keto | C1, C=O (CF₃) | ~190 - 210 | Quartet (²JCF), Singlet | Two distinct carbonyl signals are expected for the diketo form.[5] |

| C2 | ~55 - 65 | Singlet | Alpha-carbon between the two carbonyls. | |

| C3, C4, C5 | ~20 - 40 | Singlets | Aliphatic ring carbons. |

Table 3: ¹⁹F NMR Spectroscopic Data

| Tautomer | Fluorine Atoms | Expected Chemical Shift (δ, ppm) | Notes |

| Enol | -CF₃ | -75 to -78 | The predominant species in solution.[4][6] |

| Keto | -CF₃ | -70 to -74 | The minor species; shifted downfield compared to the enol form.[6] |

Table 4: Infrared (IR) Spectroscopy Data

| Tautomer | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Enol | O-H stretch | 3200 - 2500 | Broad | Characteristic of a strong intramolecular hydrogen bond. |

| C=O stretch (conjugated) | 1640 - 1580 | Strong | Lower frequency due to conjugation and H-bonding.[7][8] | |

| C=C stretch | 1580 - 1550 | Strong | Overlaps with the C=O stretch of the trifluoroacetyl moiety.[7] | |

| C-F stretches | 1300 - 1100 | Strong, Multiple Bands | Characteristic of the CF₃ group. | |

| Keto | C=O stretch (CF₃ group) | 1790 - 1750 | Strong | Asymmetric stretch of the diketo form. |

| C=O stretch (ring) | 1750 - 1715 | Strong | Symmetric stretch; typical for a cyclopentanone.[8] |

Table 5: Mass Spectrometry (MS) Data

| Ion Type | Fragmentation Pathway | Expected m/z | Notes |

| Molecular Ion [M]⁺ | Electron Ionization | 180 | Calculated for C₇H₇F₃O₂. |

| Fragment | α-cleavage (loss of •CF₃) | 111 | Loss of the trifluoromethyl radical. |

| Fragment | α-cleavage (loss of •COCF₃) | 83 | Loss of the trifluoroacetyl radical. |

| Fragment | Ring fragmentation | 55, 41 | Common fragments from the cyclopentanone ring structure.[9][10] |

Detailed Experimental Protocols

1. Synthesis of this compound

This procedure is adapted from a general Claisen condensation method for preparing trifluoroacetylated β-diketones.[1]

-

Reagents & Equipment : Sodium methoxide, diethyl ether (anhydrous), cyclopentanone, ethyl trifluoroacetate, round bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator.

-

Procedure :

-

To a 100 mL round bottom flask equipped with a magnetic stir bar and condenser, add 50 mL of anhydrous diethyl ether.

-

Slowly add sodium methoxide (1.1 equivalents) to the ether with stirring.

-

Add cyclopentanone (1.0 equivalent) dropwise to the suspension.

-

Add ethyl trifluoroacetate (1.0 equivalent) dropwise. The reaction mixture is typically stirred at room temperature or gentle reflux for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by pouring it into a beaker of ice and acidifying with dilute HCl until the pH is ~2-3.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography or distillation. Note: The product is susceptible to hydration and should be handled in a moisture-free environment.[1]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Allow the solution to sit for at least 30 minutes before analysis to ensure the keto-enol equilibrium is established.[11]

-

-

Data Acquisition :

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, ensure the spectral width is sufficient to observe the highly deshielded enolic proton (e.g., scan up to 16 ppm).

-

For ¹³C NMR, a proton-decoupled experiment is standard. Note that the carbonyl carbons may have long relaxation times and appear weak.

-

For ¹⁹F NMR, a standard proton-decoupled experiment is sufficient.

-

3. Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Since the compound is likely an oil or low-melting solid, the Attenuated Total Reflectance (ATR) method is ideal. Place a small drop of the sample directly onto the ATR crystal.

-

Alternatively, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

-

Data Acquisition :

-

Record a background spectrum of the clean ATR crystal or empty salt plates.

-

Place the sample and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Perform a background subtraction.

-

4. Mass Spectrometry (MS)

-

Sample Introduction :

-

The sample can be introduced via Gas Chromatography (GC-MS) for separation from any minor impurities or via direct insertion probe.

-

For GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

-

Data Acquisition :

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Set the mass analyzer to scan a range appropriate for the expected fragments (e.g., m/z 40-250).

-

The resulting spectrum will show the molecular ion and characteristic fragment ions.

-

Mandatory Visualization: Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 5. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cores.research.asu.edu [cores.research.asu.edu]

An In-depth Technical Guide to the 1H and 19F NMR Data of 2-(Trifluoroacetyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) data for 2-(Trifluoroacetyl)cyclopentanone. This compound prominently exists as a dynamic equilibrium between its diketo and keto-enol tautomeric forms. Understanding this equilibrium and the spectral characteristics of each tautomer is crucial for its application in research and drug development.

Data Presentation

The NMR data for the two primary tautomers of this compound are summarized below. The compound predominantly exists in the exocyclic keto-enol form.

¹⁹F NMR Data

The ¹⁹F NMR spectrum of this compound reveals two distinct signals corresponding to the diketo and the major exocyclic keto-enol tautomer. In a neat liquid sample, the exocyclic keto-enol form is the major species present[1][2].

| Tautomer | Chemical Shift (δ) in ppm | Relative Abundance (%) |

| Exocyclic Keto-Enol | -74.95 | 98 |

| Diketo | -80.96 | 2 |

Reference: CFCl₃

¹H NMR Data

Hypothetical ¹H NMR Assignments

| Tautomer | Proton | Expected Chemical Shift (δ) in ppm | Multiplicity |

| Diketo | CH (at C2) | 3.5 - 4.0 | Triplet (t) or Doublet of Doublets (dd) |

| CH₂ (cyclopentanone ring) | 1.8 - 2.8 | Multiplets (m) | |

| Exocyclic Keto-Enol | Enolic OH | 12.0 - 15.0 | Broad Singlet (br s) |

| CH₂ (cyclopentanone ring) | 2.0 - 3.0 | Multiplets (m) |

Experimental Protocols

The following provides a general methodology for acquiring ¹H and ¹⁹F NMR spectra to study the keto-enol tautomerism of β-dicarbonyl compounds like this compound.

Objective: To acquire high-resolution ¹H and ¹⁹F NMR spectra to identify and quantify the diketo and keto-enol tautomers of this compound.

Materials and Equipment:

-

This compound

-

Deuterated NMR solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

NMR spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of this compound (typically 5-10 mg for ¹H NMR, 10-20 mg for ¹⁹F NMR).

-

Dissolve the sample in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Tune and match the probe for both the ¹H and ¹⁹F frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

Calibrate the chemical shift scale using the residual solvent peak for ¹H NMR (e.g., CDCl₃ at 7.26 ppm) and an appropriate internal or external standard for ¹⁹F NMR (e.g., CFCl₃ at 0 ppm).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Spectral width: 15-20 ppm

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (or as needed to achieve adequate signal-to-noise)

-

-

Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

-

Integrate all relevant signals to determine the relative ratios of the tautomers.

-

-

¹⁹F NMR Acquisition:

-

Switch the spectrometer to the ¹⁹F nucleus.

-

Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often employed to simplify the spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Spectral width: -60 to -90 ppm (or as required)

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (or as needed)

-

-

Process the spectrum similarly to the ¹H spectrum.

-

Integrate the signals corresponding to the different tautomers.

-

Visualizations

The keto-enol tautomerism of this compound represents a key chemical equilibrium. This relationship can be visualized as a signaling pathway.

Caption: Keto-enol tautomerism pathway of this compound.

The experimental workflow for analyzing the tautomeric equilibrium using NMR spectroscopy can also be diagrammed.

Caption: Experimental workflow for NMR analysis of tautomeric equilibrium.

References

Keto-enol tautomerism in 2-(Trifluoroacetyl)cyclopentanone

An In-depth Technical Guide on the Keto-Enol Tautomerism in 2-(Trifluoroacetyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the keto-enol tautomerism in this compound, a fluorinated β-dicarbonyl compound of interest in synthetic chemistry and drug discovery. The presence of the strongly electron-withdrawing trifluoroacetyl group significantly influences the position of the tautomeric equilibrium compared to its non-fluorinated counterparts. This document synthesizes available data from closely related analogs and outlines the experimental methodologies used to quantify this phenomenon.

The Tautomeric Equilibrium

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). For this compound, this equilibrium is heavily shifted towards the enol tautomer. This preference is primarily due to the formation of a stable six-membered ring through intramolecular hydrogen bonding and the electronic destabilization of the keto form by the adjacent trifluoroacetyl group. The perfluorination of keto-enol systems is known to significantly shift the equilibrium toward the enol tautomer. This shift is attributed to the stabilization of the enol tautomer by hyperconjugative π → σ*CF interactions and the destabilization of the keto tautomer by the electron-withdrawing effects of the fluorine atoms.[1]

The two principal tautomers are the keto form and the intramolecularly hydrogen-bonded enol form.

Caption: Keto-enol tautomeric equilibrium in this compound.

Quantitative Analysis of Tautomeric Equilibrium

For instance, the closely related compound, 2-trifluoroacetyl-1,3-cyclopentanedione, exists as a 95:5 mixture of the exocyclic enol and triketo tautomers, respectively.[2] In contrast, the non-fluorinated analog, 2-acetylcyclopentanone, is only partially enolized.[3] Computational studies on perfluorinated cyclic keto-enol systems further support a strong preference for the enol form, which increases with decreasing ring size.[1] Studies on 2H-Perfluorocyclopentanone and its enol have shown that the enol is the only detectable form at equilibrium in carbon tetrachloride.[4]

| Compound | Tautomer Ratio (Enol:Keto) | Solvent | Method | Reference |

| 2-Trifluoroacetyl-1,3-cyclopentanedione | 95:5 | - | NMR | [2] |

| 2-Acetylcyclopentanone | Partially Enolized | - | NMR/IR | [3] |

| 2H-Perfluorocyclopentanone | >99:1 | CCl4 | - | [4] |

Experimental Protocols for Tautomer Analysis

The determination of the keto-enol equilibrium constant (Keq) is most commonly achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

General Experimental Protocol for ¹H NMR Analysis

This protocol describes a general method for determining the keto-enol tautomer ratio for a β-dicarbonyl compound like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the β-dicarbonyl compound.

-

Dissolve the compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

-

Allow the solution to equilibrate for at least one hour at a constant temperature before analysis to ensure the tautomeric equilibrium is reached.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for accurate integration. A typical D1 value is 10-30 seconds.

-

Acquire the spectrum at a constant, known temperature, as the equilibrium is temperature-dependent.

-

-

Data Analysis and Keq Calculation:

-

Process the NMR spectrum (phasing, baseline correction).

-

Identify the characteristic signals for the keto and enol tautomers. For this compound, the enolic hydroxyl proton will typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The α-proton of the keto form will have a distinct chemical shift.

-

Integrate the area of a well-resolved signal corresponding to the enol form (e.g., the enolic OH proton) and a signal corresponding to the keto form (e.g., the α-proton).

-

Calculate the mole fraction of each tautomer from the integral values.

-

The equilibrium constant, Keq, is calculated as the ratio of the concentration (or mole fraction) of the enol tautomer to the keto tautomer: Keq = [Enol] / [Keto]

-

Caption: Experimental workflow for NMR-based determination of keto-enol equilibrium.

Complementary Analytical Techniques

-

¹⁹F NMR Spectroscopy: Given the trifluoromethyl group, ¹⁹F NMR can be a powerful tool. The chemical shift of the CF₃ group will likely differ between the keto and enol forms, providing an additional method to quantify the tautomer ratio.

-

UV-Vis Spectroscopy: The enol form, with its conjugated π-system, will have a different λmax compared to the keto form. By analyzing the absorbance at the characteristic wavelength for the enol, and with appropriate calibration, the concentration of the enol tautomer can be determined.

Factors Influencing the Tautomeric Equilibrium

Several factors can influence the position of the keto-enol equilibrium:

-

Solvent: The polarity of the solvent can affect the equilibrium. More polar solvents may favor the more polar tautomer. For β-dicarbonyls, non-polar solvents often favor the enol form due to the stability of the intramolecular hydrogen bond, which is disrupted by hydrogen-bonding solvents.

-

Temperature: The equilibrium is temperature-dependent. Variable temperature NMR studies can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization.

-

Concentration: At high concentrations, intermolecular hydrogen bonding can compete with intramolecular hydrogen bonding, potentially shifting the equilibrium.

Conclusion

The keto-enol tautomerism of this compound is strongly shifted towards the enol form, a characteristic feature of fluorinated β-dicarbonyl compounds. This preference is driven by the formation of a stable intramolecular hydrogen bond and the electronic effects of the trifluoroacetyl group. Quantitative analysis of this equilibrium is readily achievable through standard NMR spectroscopic techniques. Understanding the tautomeric behavior of such compounds is crucial for predicting their reactivity and for their application in fields such as medicinal chemistry and materials science.

References

Physical and chemical properties of 2-(Trifluoroacetyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoroacetyl)cyclopentanone, with the CAS number 361-73-9, is a fluorinated β-dicarbonyl compound of significant interest in organic synthesis and medicinal chemistry. The presence of the trifluoromethyl group imparts unique chemical and physical properties, including enhanced electrophilicity and a pronounced tendency to exist in its enol form. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its reactivity.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

| Identifier | Value | Source |

| CAS Number | 361-73-9 | N/A |

| Molecular Formula | C₇H₇F₃O₂ | N/A |

| Molecular Weight | 180.12 g/mol | N/A |

| IUPAC Name | 2-(Trifluoroacetyl)cyclopentan-1-one | N/A |

Physical Properties

The known physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted due to limited available experimental data.

| Property | Value | Notes |

| Boiling Point | 66 °C | at 21-22 Torr |

| Density | 1.355 g/cm³ | Predicted |

Chemical Properties

The chemical behavior of this compound is largely dictated by the presence of the trifluoroacetyl group and the β-dicarbonyl moiety.

| Property | Description |

| Keto-Enol Tautomerism | Exhibits a strong tendency to exist in the more stable enol form due to intramolecular hydrogen bonding and the electron-withdrawing nature of the trifluoromethyl group. |

| Reactivity | The enol form is nucleophilic at the α-carbon and can react with various electrophiles. The carbonyl carbons are susceptible to nucleophilic attack. |

| Stability | Stable under standard conditions, but as with many β-dicarbonyl compounds, it can be susceptible to hydrolysis or other degradation pathways under strong acidic or basic conditions. |

Experimental Protocols

Synthesis of this compound via Claisen Condensation

A common method for the synthesis of β-dicarbonyl compounds like this compound is the Claisen condensation. The following is a general experimental protocol.

Materials:

-

Cyclopentanone

-

Ethyl trifluoroacetate

-

Sodium ethoxide (or another suitable base)

-

Anhydrous diethyl ether (or another aprotic solvent)

-

Hydrochloric acid (for workup)

Procedure:

-

A solution of sodium ethoxide in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

A mixture of cyclopentanone and ethyl trifluoroacetate is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature (often room temperature or slightly below).

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature or gently refluxed to drive the reaction to completion.

-

The reaction is then cooled in an ice bath and quenched by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Core Chemical Concepts and Visualizations

Keto-Enol Tautomerism

A key feature of this compound is its existence as an equilibrium mixture of keto and enol tautomers. The electron-withdrawing trifluoromethyl group significantly influences this equilibrium, favoring the enol form.

Caption: Keto-enol tautomerism of this compound.

Note: The images in the DOT script are placeholders. For a functional diagram, these would be replaced with actual chemical structure images.

General Synthesis Workflow

The synthesis of this compound via Claisen condensation can be visualized as a multi-step process.

Caption: General workflow for the synthesis of this compound.

Reactivity and Potential Applications

The reactivity of this compound is centered around its two key functional motifs: the enolizable β-dicarbonyl system and the electrophilic trifluoromethyl ketone.

-

Reactions at the α-carbon: The enolate, readily formed in the presence of a base, is a potent nucleophile. It can undergo a variety of C-C bond-forming reactions, including alkylation, acylation, and aldol-type condensations.

-

Reactions at the Carbonyl Groups: The carbonyl carbons are electrophilic and can be attacked by various nucleophiles. The trifluoroacetyl carbonyl is particularly electron-deficient and thus more reactive towards nucleophilic addition.

-

Applications in Medicinal Chemistry: Fluorinated β-diketones are valuable building blocks in the synthesis of pharmaceuticals. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. While specific biological activities for this compound are not widely reported, its structural motifs are present in molecules with a range of bioactivities, suggesting its potential as a scaffold in drug discovery programs.

Conclusion

This compound is a versatile fluorinated building block with a rich chemistry centered on its keto-enol tautomerism and the reactivity of its dicarbonyl system. While a comprehensive set of experimental physical data is still emerging, its synthetic utility is well-established. This guide provides a foundational understanding of its properties and synthesis, which will be valuable for researchers and professionals in the fields of organic chemistry and drug development. Further investigation into its biological activities is warranted to fully explore its potential in medicinal chemistry.

An In-depth Technical Guide to the Stability and Storage of 2-(Trifluoroacetyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and anticipated stability characteristics of 2-(Trifluoroacetyl)cyclopentanone, a valuable fluorinated building block in synthetic and medicinal chemistry. Due to the limited availability of specific stability data for this compound in public literature, this document combines information from structurally related analogs with established principles of chemical stability and degradation. It further outlines the necessary experimental protocols for a thorough stability assessment, catering to the needs of researchers in academic and industrial settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its non-fluorinated analog, 2-acetylcyclopentanone, is presented in Table 1. The presence of the trifluoromethyl group is expected to significantly influence the electronic properties and reactivity of the molecule.

Table 1: Chemical and Physical Properties

| Property | This compound | 2-Acetylcyclopentanone |

| CAS Number | 361-73-9 | 1670-46-8 |

| Molecular Formula | C₇H₇F₃O₂ | C₇H₁₀O₂ |

| Molecular Weight | 180.12 g/mol | 126.15 g/mol |

| Appearance | Not specified (likely a liquid) | Clear light yellow to brown liquid[1][2] |

| Boiling Point | Not specified | 72-75 °C at 8 mmHg[3][4] |

| Density | Not specified | 1.043 g/mL at 25 °C[3][4] |

| Refractive Index | Not specified | n20/D 1.489[3][4] |

| Solubility | Not specified | Soluble in pet ether[1]; 35 g/L in water at 25°C[2] |

Stability Profile and Potential Degradation Pathways

While specific stability studies on this compound are not extensively documented, its structural features—a β-dicarbonyl system and a trifluoromethyl ketone—allow for the prediction of its principal stability liabilities.

2.1. Hydrolytic Stability

The presence of the trifluoroacetyl group, a strong electron-withdrawing group, likely renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. This can lead to hydrolysis, particularly under basic or strongly acidic conditions. The analogous compound, 2-acetylcyclopentanone, is reported to be slowly hydrolyzed by 10% aqueous potassium hydroxide at room temperature and rapidly upon boiling, yielding 6-oxoheptanoic acid[1]. A similar pathway can be anticipated for this compound.

2.2. Thermal Stability

Suppliers of this compound suggest that the compound is stable at room temperature[5]. However, like many organic molecules, it is expected to decompose at elevated temperatures. The presence of the trifluoromethyl group may influence the decomposition mechanism. For related compounds like 2-acetylcyclopentanone, which is a combustible liquid, exposure to high temperatures and ignition sources should be avoided[3].

2.3. Photostability

Specific photostability data for this compound is not available. Ketones can be susceptible to photochemical reactions, such as Norrish Type I and Type II reactions. A comprehensive stability assessment should include exposure to light to determine any potential for photodegradation.

2.4. Incompatible Materials

Based on the information for 2-acetylcyclopentanone, strong oxidizing agents are likely to be incompatible[3]. Given the reactivity of the trifluoroacetyl group, strong bases should also be considered incompatible.

A logical diagram illustrating the factors that can influence the stability of this compound is presented below.

Caption: Factors influencing the stability of this compound.

Recommended Storage and Handling Conditions

Based on the available data for analogous compounds, the following storage and handling conditions are recommended for this compound to ensure its integrity.

Table 2: Recommended Storage and Handling

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) may be considered for long-term storage. | To minimize potential thermal degradation. |

| Light | Store in a light-resistant container. | To prevent potential photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). Keep container tightly closed. | To protect from moisture and atmospheric oxygen. |

| Handling | Handle in a well-ventilated area. Use appropriate personal protective equipment (gloves, safety glasses). Avoid contact with skin and eyes. | To prevent inhalation and dermal exposure. |

| Incompatibilities | Avoid contact with strong oxidizing agents and strong bases. | To prevent chemical reactions that could lead to degradation. |

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH)[6][7][8][9]. A general workflow for such a study is outlined below.

4.1. Method Development and Validation

A stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique. The method should be able to separate the parent compound from any potential degradation products. Validation should be performed according to ICH Q2(R1) guidelines.

4.2. Stability Study Protocol

A formal stability protocol should be established, detailing the following:

-

Batches: At least one to three representative batches of this compound should be included.

-

Container Closure System: The study should be conducted on the compound stored in a container closure system that is the same as or simulates the intended storage and use packaging.

-

Storage Conditions: A variety of storage conditions should be tested to assess thermal, hydrolytic, and photostability. Recommended conditions are provided in Table 3.

-

Testing Frequency: The concentration of the parent compound and the formation of degradation products should be monitored at specified time points.

Table 3: Recommended Conditions for Stability Testing

| Condition | Temperature | Relative Humidity | Duration |

| Long-Term | 25 °C ± 2 °C | 60% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C | 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C | 75% RH ± 5% RH | 6 months |

| Photostability | As per ICH Q1B guidelines | - | - |

| Forced Degradation | Acidic, basic, and oxidative conditions at elevated temperatures. | - | To identify potential degradation products and pathways. |

A diagram illustrating a general workflow for assessing chemical stability is provided below.

Caption: A general workflow for assessing the stability of a chemical compound.

Conclusion

While specific, quantitative stability data for this compound is not widely published, its chemical structure suggests potential for hydrolysis under basic conditions and thermal degradation at elevated temperatures. For research and development purposes, it is crucial to handle and store this compound under cool, dry, and inert conditions, protected from light. A comprehensive stability testing program, following established guidelines, is necessary to fully characterize its stability profile and establish a reliable shelf-life or retest period. The protocols and information provided in this guide offer a robust framework for researchers and drug development professionals to ensure the quality and integrity of this compound in their work.

References

- 1. Cas 1670-46-8,2-ACETYLCYCLOPENTANONE | lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Acetylcyclopentanone 98 1670-46-8 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. acubiochem.com [acubiochem.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]

- 8. ema.europa.eu [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

A Technical Guide to the Hydrate Formation of 2-(Trifluoroacetyl)cyclopentanone in Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the principles and experimental methodologies related to the hydrate formation of 2-(Trifluoroacetyl)cyclopentanone in aqueous environments. Due to the limited availability of direct research on this compound, this guide leverages detailed studies on the closely related analog, 2-trifluoroacetyl-1,3-cyclopentanedione, to elucidate the expected chemical behavior and to propose a robust framework for future investigation.

Introduction: The Significance of Hydration in Fluorinated Ketones

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including electronic effects, lipophilicity, and metabolic stability. In the context of drug development, these modifications are often strategic. However, the strong electron-withdrawing nature of fluorine, particularly in a trifluoroacetyl group, can significantly enhance the electrophilicity of the adjacent carbonyl carbon. This increased electrophilicity makes the carbonyl group susceptible to nucleophilic attack by water, leading to the formation of a geminal diol, commonly referred to as a hydrate.

The equilibrium between the keto and hydrate forms can have significant implications for a compound's biological activity, solubility, and stability. Understanding and quantifying this equilibrium is therefore a critical aspect of the preclinical characterization of any drug candidate containing such a moiety. While ketones are generally less prone to hydration than aldehydes, the presence of strong electron-withdrawing groups, such as a trifluoroacetyl group, can shift the equilibrium significantly towards the hydrate form.[1][2]

This guide will delve into the specifics of this phenomenon, drawing parallels from a well-studied analog to provide a comprehensive understanding and a practical approach to the study of this compound.

Principles of Hydrate Formation

The hydration of a ketone is a reversible nucleophilic addition reaction where a water molecule adds across the carbonyl double bond to form a geminal diol. The equilibrium position is influenced by several factors:

-

Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon increase its partial positive charge, making it more electrophilic and favoring hydrate formation. The trifluoroacetyl group is a potent electron-withdrawing group.

-

Steric Hindrance: Bulky groups around the carbonyl carbon can hinder the approach of the water molecule, thus disfavoring hydrate formation.

-

Solvent Effects: The polarity of the solvent can influence the equilibrium. Polar protic solvents can stabilize the hydrate form through hydrogen bonding.

In the case of β-dicarbonyl compounds like this compound, the situation is further complicated by the existence of keto-enol tautomerism. Therefore, the overall equilibrium in an aqueous solution involves the ketone, its enol tautomer(s), and the hydrate form.

Hydrate Formation of the Analog: 2-Trifluoroacetyl-1,3-cyclopentanedione

Research on the synthesis and reactivity of fluorinated cyclic ketones provides valuable insights into the expected behavior of this compound. A study by Sloop et al. (2014) on 2-trifluoroacetyl-1,3-cyclopentanedione demonstrated its propensity to undergo rapid hydration in the presence of moisture.[3]

Keto-Enol-Hydrate Equilibrium

Spectroscopic studies, primarily using ¹H and ¹⁹F NMR, have shown that in aqueous media, 2-trifluoroacetyl-1,3-cyclopentanedione exists in a dynamic equilibrium between its keto, enol, and hydrated forms.[3][4] The research indicates that the equilibrium mixture favors the formation of the diketo hydrate over the keto-enol hydrate.[3][5]

The equilibrium can be visualized as follows:

Caption: Equilibrium between the keto, enol, and hydrate forms of this compound in aqueous media.

Quantitative Data from Analog Studies

While specific equilibrium constants for this compound are not available in the literature, the study on 2-trifluoroacetyl-1,3-cyclopentanedione provides a method for their determination and qualitative observations.

| Parameter | Observation for 2-trifluoroacetyl-1,3-cyclopentanedione | Analytical Technique | Reference |

| Hydration | Undergoes rapid hydration in the presence of moisture. | ¹H and ¹⁹F NMR Spectroscopy | [3] |

| Equilibrium | An equilibrium mixture is formed, favoring the diketo hydrate over the keto-enol hydrate. | ¹H and ¹⁹F NMR Spectroscopy | [3][5] |

| ¹H NMR Shifts | Diketo hydrate shows a characteristic singlet at ~5.58 ppm. Overlapping hydrate and enol protons appear as a broad singlet between 9.0-9.9 ppm. | ¹H NMR Spectroscopy | [3] |

| ¹⁹F NMR Shifts | A significant upfield shift of the CF₃ signal (to ~ -82.2 ppm) is indicative of hydrate formation. | ¹⁹F NMR Spectroscopy | [3] |

Experimental Protocols for Studying Hydrate Formation

Based on the available literature for analogous compounds, the following experimental protocols are recommended for the comprehensive study of this compound hydrate formation.

Synthesis of this compound

A general procedure for the synthesis of similar fluorinated diketones involves a Claisen condensation.[3]

-

Reaction Setup: A solution of cyclopentanone and a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., diethyl ether, THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Ethyl trifluoroacetate is added dropwise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched with a weak acid (e.g., acetic acid) and extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Equilibrium Studies

NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of the keto-enol-hydrate equilibrium.

-

Sample Preparation: A known concentration of this compound is dissolved in a deuterated solvent (e.g., D₂O, or a mixture of an organic solvent like DMSO-d₆ and D₂O).

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The relative concentrations of the keto, enol, and hydrate forms can be determined by integrating the characteristic signals. For the hydrate, the geminal diol proton will have a distinct chemical shift.

-

¹⁹F NMR Analysis: The ¹⁹F NMR spectrum provides a clear indication of hydrate formation due to the significant change in the chemical environment of the trifluoromethyl group, resulting in a noticeable shift in its resonance.[3]

-

Equilibrium Constant (Keq) Calculation: The equilibrium constant for hydration (Khyd = [Hydrate]/[Keto]) can be calculated from the ratio of the integrated peak areas of the respective species in the ¹H or ¹⁹F NMR spectra.

UV-Vis Spectrophotometry

UV-Vis spectroscopy can be employed to study the keto-enol tautomerism, which is a part of the overall equilibrium.

-

Sample Preparation: Solutions of this compound are prepared in various aqueous buffer solutions of known pH.

-

Spectral Acquisition: The UV-Vis absorption spectrum is recorded over a suitable wavelength range (e.g., 200-400 nm). The keto and enol forms will exhibit distinct absorption maxima.

-

Data Analysis: By analyzing the changes in absorbance at specific wavelengths as a function of pH or solvent composition, information about the keto-enol equilibrium can be obtained.

Proposed Experimental Workflow

To systematically investigate the hydrate formation of this compound, the following workflow is proposed:

Caption: A logical workflow for the comprehensive study of this compound hydrate formation.

Conclusion

The presence of a trifluoroacetyl group on a cyclopentanone ring is expected to strongly favor the formation of a stable hydrate in aqueous media. This technical guide, by drawing on established principles and detailed studies of the analog 2-trifluoroacetyl-1,3-cyclopentanedione, provides a robust framework for the investigation of this phenomenon. The outlined experimental protocols, particularly utilizing NMR spectroscopy, offer a clear path to qualitatively and quantitatively characterize the keto-enol-hydrate equilibrium. For drug development professionals, a thorough understanding of this equilibrium is paramount for predicting the behavior and optimizing the properties of drug candidates containing this important structural motif. Further research focusing specifically on this compound is warranted to provide precise quantitative data and to fully elucidate its behavior in biological systems.

References

- 1. mdpi.com [mdpi.com]

- 2. dial.uclouvain.be [dial.uclouvain.be]

- 3. mdpi.com [mdpi.com]

- 4. N.m.r. study of reversible hydration of aliphatic aldehydes and ketones. Part 3.—Isotopic oxygen exchange of acetone - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 2-(Trifluoroacetyl)cyclopentanone for Chemical Researchers and Drug Development Professionals

Introduction

2-(Trifluoroacetyl)cyclopentanone is a fluorinated β-dicarbonyl compound that holds significant interest for researchers in organic synthesis and medicinal chemistry. Its unique structural features, arising from the presence of a trifluoroacetyl group adjacent to a cyclopentanone ring, impart valuable reactivity and make it a versatile building block for the synthesis of various heterocyclic compounds, particularly those with established pharmacological importance. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug development.

Molecular Structure and Physicochemical Properties

This compound is a cyclic beta-diketone that primarily exists in its more stable enol form, a characteristic driven by the formation of a conjugated system and a strong intramolecular hydrogen bond.

Chemical Structure:

-

Systematic Name: 2-(2,2,2-trifluoroacetyl)cyclopentan-1-one

-

CAS Number: 361-73-9[1]

-

Molecular Formula: C₇H₇F₃O₂[1]

The molecule exists in a tautomeric equilibrium between the diketo form and the more stable exocyclic enol form.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Weight | 180.12 g/mol | [1] |

| Boiling Point | 66 °C @ 21-22 Torr | [1] |

| Density (predicted) | 1.355 ± 0.06 g/cm³ | [1] |

| ¹⁹F NMR (Neat Liquid) | δ -74.95 ppm (enol form, 98%), δ -80.96 ppm (diketo form, 2%) | [2] |

| pKa (predicted) | 7.74 ± 0.20 | [1] |

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is adapted from a general procedure for the trifluoroacetylation of cyclic diketones.

Objective: To synthesize this compound from cyclopentane-1,3-dione.

Materials:

-

Cyclopentane-1,3-dione

-

Ethyl trifluoroacetate

-

Sodium methoxide

-

Diethyl ether (anhydrous)

-

3M Sulfuric acid

-

Calcium chloride drying tube

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add 50 mL of anhydrous diethyl ether.

-

Slowly add 60 mmol of sodium methoxide to the stirring diethyl ether.

-

Add 60 mmol of ethyl trifluoroacetate dropwise to the suspension.

-

After 5 minutes of stirring, add 60 mmol of cyclopentane-1,3-dione dropwise.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Dissolve the resulting solid residue in 30 mL of 3M sulfuric acid.

-

The product can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by washing, drying, and purification, typically by distillation or chromatography.

Reactivity and Applications in Drug Development

The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of pyrazole derivatives. The 1,3-dicarbonyl moiety provides two reactive sites for condensation reactions with hydrazine and its derivatives.

Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazines is a well-established method for constructing the pyrazole ring, a privileged scaffold in numerous FDA-approved drugs due to its wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3][4]

The general reaction mechanism involves the initial condensation of the hydrazine with one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Logical Workflow: Synthesis of Pyrazoles from this compound

Caption: General workflow for the synthesis of pyrazole derivatives.

This synthetic route is of high interest to drug development professionals as it provides a straightforward entry to libraries of novel pyrazole-containing compounds. The trifluoromethyl group, in particular, is a valuable substituent in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. While direct examples of marketed drugs derived from this compound are not prevalent in publicly accessible literature, its role as a key intermediate for creating these important heterocyclic scaffolds is well-recognized in synthetic and medicinal chemistry research.[4][5] For instance, cyclopentane-based structures are known inhibitors of the influenza virus neuraminidase, highlighting the potential of cyclopentanone derivatives in antiviral drug discovery.[6]

Conclusion

This compound is a valuable and reactive intermediate for chemical synthesis. Its established route of synthesis and, most importantly, its utility in the construction of pyrazole scaffolds, make it a compound of significant interest for researchers and professionals in the field of drug discovery and development. The presence of the trifluoromethyl group further enhances its potential for creating novel drug candidates with improved pharmacological profiles. Further exploration of its reactivity will likely lead to the development of new synthetic methodologies and the discovery of novel bioactive molecules.

References

- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability and suppliers of 2-(Trifluoroacetyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoroacetyl)cyclopentanone, a fluorinated organic compound with potential applications in chemical synthesis and drug discovery. The guide covers its commercial availability, synthesis, and known biological context, presenting data in a structured format for easy reference and comparison.

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, primarily for research and development purposes. The table below summarizes the available quantitative data from a selection of suppliers. Purity levels are generally high, though pricing and available quantities can vary. For the most current pricing and availability, direct inquiry with the suppliers is recommended.

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities | Price (USD) |

| ChemScene | 361-73-9 | C₇H₇F₃O₂ | >98% | 5g, 10g | $209 (5g), $371 (10g)[1] |

| ACUBIOCHEM | 361-73-9 | C₇H₇F₃O₂ | Custom | Custom | Inquiry required[2] |

| Sigma-Aldrich | 361-73-9 | C₇H₇F₃O₂ | Inquiry | Inquiry | Inquiry required |

Note: Prices and availability are subject to change. It is advisable to contact the suppliers directly for the most up-to-date information.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-(2,2,2-trifluoroacetyl)cyclopentan-1-one |

| Molecular Weight | 180.12 g/mol [1] |

| Appearance | Inquire with supplier |

| Solubility | Inquire with supplier |

Synthesis and Experimental Protocols

General Experimental Protocol for Trifluoroacetylation of Cyclic Ketones:

This protocol is based on the synthesis of 2-trifluoroacetyl-1,3-cyclopentanedione and can be considered a starting point for the synthesis of this compound.

Materials:

-

Cyclopentanone

-

Sodium methoxide

-

Methyl trifluoroacetate

-

Diethyl ether

-

3M Sulfuric acid

-

Round bottom flask

-

Magnetic stirrer

-

Calcium chloride drying tube

Procedure:

-

To 50 mL of diethyl ether in a round bottom flask equipped with a magnetic stirrer, slowly add 60 mmol of sodium methoxide.

-

Add 1 equivalent (60 mmol) of methyl trifluoroacetate dropwise while stirring.

-

After 5 minutes, add 1 equivalent (60 mmol) of cyclopentanone dropwise and stir the mixture overnight at room temperature under a calcium chloride drying tube.

-

Evaporate the resulting solution to dryness under reduced pressure.

-

Dissolve the solid residue in 30 mL of 3M sulfuric acid.

-

The product can then be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and purified using standard techniques such as column chromatography or recrystallization.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Specific biological activity data for this compound is limited in the public domain. However, the broader class of fluorinated ketones and related structures have garnered significant interest in drug discovery.

The introduction of a trifluoroacetyl group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[3] Fluorinated ketones, particularly peptidyl fluoromethyl ketones, are known to be potent and selective inhibitors of serine and cysteine proteases.[4][5][6] These enzymes play crucial roles in a variety of disease processes, including cancer and viral infections.[4][6]

While direct evidence is not yet available, it is plausible that this compound could be explored as a building block in the synthesis of novel therapeutic agents targeting such enzymes. Its reactivity could be exploited to incorporate the trifluoroacetylcyclopentanone moiety into larger molecules designed to interact with specific biological targets.

Potential Research Directions:

Researchers and drug development professionals could consider the following avenues for investigation:

-

Screening for Enzyme Inhibition: this compound could be included in screening libraries to assess its inhibitory activity against a panel of proteases or other enzymes.

-

Synthetic Intermediate: The compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The trifluoroacetyl group can act as a handle for further chemical modifications.

-

Structure-Activity Relationship (SAR) Studies: Incorporation of the this compound scaffold into known active compounds could be explored to understand its impact on biological activity and pharmacokinetic properties.

Hypothetical Signaling Pathway Interaction:

Given the known activity of similar compounds, a hypothetical interaction with a protease-mediated signaling pathway can be visualized. The diagram below illustrates a generic pathway where a protease is a key signaling component and how an inhibitor, potentially derived from this compound, might modulate its activity.

Caption: Hypothetical inhibition of a protease-mediated signaling pathway.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier. As with all fluorinated compounds and ketones, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling. Work should be conducted in a well-ventilated fume hood.

This technical guide serves as a starting point for researchers interested in this compound. Further investigation into its synthesis, reactivity, and biological properties is warranted to fully elucidate its potential in scientific research and drug development.

References

- 1. chemscene.com [chemscene.com]

- 2. acubiochem.com [acubiochem.com]

- 3. nbinno.com [nbinno.com]

- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-(Trifluoroacetyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth review of the discovery and synthesis of 2-(Trifluoroacetyl)cyclopentanone, a fluorinated β-diketone of significant interest in synthetic and medicinal chemistry. The introduction of a trifluoroacetyl group can confer unique properties to organic molecules, including enhanced metabolic stability and binding affinity, making its derivatives valuable building blocks for drug development.

Core Synthetic Pathway: The Claisen Condensation

The primary and most direct method for the synthesis of this compound is the mixed Claisen condensation . This carbon-carbon bond-forming reaction occurs between a ketone (cyclopentanone) and an ester (a trifluoroacetate ester, such as methyl or ethyl trifluoroacetate) in the presence of a strong base.[1][2][3]

The reaction proceeds via the formation of a ketone enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetate ester.[4][5] The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the target β-diketone. A stoichiometric amount of base is required, as the final step involves the deprotonation of the acidic α-hydrogen between the two carbonyl groups, which drives the reaction to completion.[1]

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of trifluoroacetylated cyclic ketones, adapted from established general procedures.[6] This method can be directly applied to the synthesis of this compound.

Materials:

-

Cyclopentanone

-

Methyl trifluoroacetate

-

Sodium methoxide (NaOMe)

-

Diethyl ether (anhydrous)

-

3M Sulfuric acid (H₂SO₄)

-

Calcium chloride drying tube

-

Standard laboratory glassware (round bottom flask, condenser, etc.)

-

Magnetic stirrer

Procedure:

-

Base Suspension: To a round bottom flask equipped with a magnetic stirrer and purged with an inert atmosphere, add 50 mL of anhydrous diethyl ether. Slowly add 60 mmol of sodium methoxide to the solvent while stirring.

-

Acylating Agent Addition: Slowly add 1 equivalent (60 mmol) of methyl trifluoroacetate dropwise to the stirred suspension.

-

Ketone Addition: After stirring for 5 minutes, add 1 equivalent (60 mmol) of cyclopentanone dropwise to the reaction mixture.

-

Reaction: Equip the flask with a calcium chloride drying tube and allow the mixture to stir overnight at room temperature.

-

Solvent Removal: After the reaction is complete, evaporate the solvent to dryness under reduced pressure to obtain a solid residue.

-

Acidic Workup: Dissolve the resulting solid residue in 30 mL of 3M sulfuric acid to neutralize the base and protonate the product anion.

-

Extraction: Transfer the acidic aqueous solution to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Quantitative Data Summary

While specific yield and characterization data for this compound are not extensively reported, the synthesis of the closely related 2-trifluoroacetyl-1,3-cyclopentanedione provides representative quantitative data for this class of compounds.[6]

Table 1: Representative Reaction Parameters

| Parameter | Value / Compound | Reference |

|---|---|---|

| Ketone | 1,3-Cyclopentanedione | [6] |

| Acylating Agent | Methyl Trifluoroacetate | [6] |

| Base | Sodium Methoxide | [6] |

| Solvent | Diethyl Ether | [6] |

| Temperature | Room Temperature | [6] |

| Reaction Time | Overnight | [6] |

| Yield | 40% |[6] |

Table 2: Representative Spectroscopic Data for 2-trifluoroacetyl-1,3-cyclopentanedione Note: This data is for a related analogue and serves as a reference for expected spectroscopic features.[6]

| Technique | Chemical Shift (δ) / Signal | Assignment |

| ¹H NMR | 2.63 ppm (s, 4H) | -CH₂- groups of the cyclopentane ring |

| ¹³C NMR | 30.9, 105.1, 107.2, 195.3, 205.0 ppm | Carbon skeleton |

| 115.2 ppm (q, ¹JC-F = 274 Hz) | -CF₃ group | |

| 159.5 ppm (q, ²JC-F = 36 Hz) | Carbonyl carbon of the trifluoroacetyl group | |

| ¹⁹F NMR | -75.7 ppm | -CF₃ group |

Structure and Tautomerism

A key feature of this compound and related β-dicarbonyl compounds is their existence as a mixture of keto and enol tautomers. Spectroscopic studies on similar derivatives have shown a strong preference for the exocyclic keto-enol structure.[6] The equilibrium between these forms can be influenced by factors such as solvent polarity. The acidic proton on the enol form can be observed in ¹H NMR, and the distinct electronic environments of the carbon and fluorine atoms in each tautomer can be resolved using ¹³C and ¹⁹F NMR spectroscopy.[7]

References

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 7. dovepress.com [dovepress.com]

Methodological & Application

Application Notes and Protocols: 2-(Trifluoroacetyl)cyclopentanone as a Versatile Building Block in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Trifluoroacetyl)cyclopentanone is a highly functionalized building block in organic synthesis. As a 1,3-dicarbonyl compound, it features two distinct electrophilic centers, making it an ideal precursor for a variety of cyclocondensation reactions. The presence of the trifluoromethyl (CF₃) group significantly influences its reactivity and imparts unique properties, such as increased acidity of the methylene protons and enhanced stability and lipophilicity of the resulting products. These characteristics make it a valuable synthon, particularly in the construction of fluorine-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

This document provides an overview of the applications of this compound in the synthesis of key heterocyclic scaffolds, including pyrazoles and pyrimidines. Detailed experimental protocols and summarized data are presented to facilitate its use in the laboratory.

Key Applications: Synthesis of Heterocyclic Scaffolds

This compound serves as a versatile C-C-C fragment for reactions with various binucleophiles to construct five- and six-membered rings. The general synthetic utility is outlined below.

Caption: General reaction pathways for this compound.

Synthesis of Cyclopentapyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a classic and efficient method for synthesizing pyrazoles, known as the Knorr pyrazole synthesis.[1][2] this compound reacts with hydrazines to yield cyclopentapyrazoles, where the trifluoromethyl group typically resides at the 3-position of the pyrazole ring due to the higher electrophilicity of the trifluoroacetyl carbonyl carbon.

Caption: Workflow for the synthesis of cyclopentapyrazole derivatives.

Table 1: Synthesis of Cyclopentapyrazoles

| Entry | Hydrazine Reagent (R-NHNH₂) | Solvent | Catalyst / Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Hydrazine hydrate (R=H) | Acetic Acid | Reflux, 3h | 3-(Trifluoromethyl)-4,5-dihydro-1H-cyclopenta[c]pyrazole | 80% | [3] |

| 2 | Phenylhydrazine (R=Ph) | Acetic Acid | Reflux, 3h | 1-Phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-cyclopenta[c]pyrazole | 66% | [3] |

| 3 | Methylhydrazine (R=Me) | Ethanol | Reflux | Mixture of 1-methyl and 2-methyl isomers | N/A |[4] |

Yields are based on analogous reactions with non-fluorinated precursors and may vary.

Synthesis of Cyclopentapyrimidine Derivatives

The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, such as urea, thiourea, or guanidine.[5][6] This reaction provides a straightforward route to fused pyrimidine systems, which are prevalent in biologically active molecules.[7][8]

Table 2: Synthesis of Cyclopentapyrimidines

| Entry | N-C-N Reagent | Solvent | Catalyst / Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Guanidine HCl | Ethanol | Sodium Ethoxide, Reflux | 2-Amino-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | Good | [5][8] |

| 2 | Urea | Ethanol | Sodium Ethoxide, Reflux | 4-(Trifluoromethyl)-1,5,6,7-tetrahydro-cyclopenta[d]pyrimidin-2(3H)-one | Good | [6] |

| 3 | Thiourea | Ethanol | Sodium Ethoxide, Reflux | 4-(Trifluoromethyl)-1,5,6,7-tetrahydro-cyclopenta[d]pyrimidine-2(3H)-thione | Good |[9] |

Yields are based on general, well-established protocols for similar substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general Claisen condensation procedure for preparing trifluoroacetylated diketones.[10]

Materials:

-

Cyclopentanone

-

Methyl trifluoroacetate

-

Sodium methoxide

-

Diethyl ether (anhydrous)

-

3M Sulfuric acid

-

Magnetic stirrer, round bottom flask, drying tube (CaCl₂)

Procedure:

-

To a 250 mL round bottom flask equipped with a magnetic stirrer, add 50 mL of anhydrous diethyl ether.

-

Slowly add sodium methoxide (60 mmol) to the stirring solvent.

-

Add methyl trifluoroacetate (60 mmol) dropwise to the suspension.

-

After stirring for 5 minutes, add cyclopentanone (60 mmol) dropwise.

-

Seal the flask with a calcium chloride drying tube and stir the reaction mixture overnight at room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting solid residue in 30 mL of 3M sulfuric acid.

-

Extract the aqueous solution with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by distillation or chromatography.

Protocol 2: General Procedure for the Synthesis of Cyclopentapyrazoles

This protocol is based on the reaction of 2-acetylcyclopentanone with hydrazines.[3][11]

Materials:

-

This compound

-

Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)

-

Glacial acetic acid

-

Magnetic stirrer, reflux condenser, round bottom flask

Procedure:

-

In a 100 mL round bottom flask, dissolve this compound (10 mmol) in 30 mL of glacial acetic acid.

-

Add the hydrazine reagent (10 mmol) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 3 hours.

-

After cooling to room temperature, pour the reaction mixture into 50 mL of cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry.

-

The crude product can be recrystallized from a suitable solvent such as ethanol to afford the purified pyrazole derivative.

Protocol 3: General Procedure for the Synthesis of Cyclopentapyrimidines

This protocol is a generalized method for the condensation of 1,3-dicarbonyls with guanidine.[5][8]

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Absolute ethanol

-

Magnetic stirrer, reflux condenser, round bottom flask

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (20 mmol) in 50 mL of absolute ethanol in a 100 mL round bottom flask under a nitrogen atmosphere.

-

To the sodium ethoxide solution, add guanidine hydrochloride (10 mmol) and stir for 15 minutes.

-

Add this compound (10 mmol) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

-

Reduce the solvent volume under reduced pressure.

-

Pour the residue into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol or an appropriate solvent system.

References

- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. jag.journalagent.com [jag.journalagent.com]

- 4. researchgate.net [researchgate.net]

- 5. bu.edu.eg [bu.edu.eg]

- 6. wjarr.com [wjarr.com]

- 7. orientjchem.org [orientjchem.org]

- 8. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmascholars.com [pharmascholars.com]

- 10. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 11. Heterocyclization of 2-Acetylcyclopentanone - Danagulyan - Žurnal organičeskoj himii [aspvestnik.ru]

Application Notes and Protocols for Electrophilic Fluorination of 2-(Trifluoroacetyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2-(Trifluoroacetyl)cyclopentanone in electrophilic fluorination reactions. The introduction of a fluorine atom into this versatile building block can significantly alter its physicochemical and biological properties, making it a valuable tool in drug discovery and medicinal chemistry.

Introduction

Fluorine-containing organic molecules are of significant interest in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The electrophilic fluorination of β-ketoesters and related dicarbonyl compounds is a common strategy for synthesizing α-fluorinated carbonyl compounds, which are important precursors for various biologically active molecules.[1][3]

This compound is a β-dicarbonyl compound that can undergo electrophilic fluorination at the α-position to the carbonyl groups. The resulting 2-fluoro-2-(trifluoroacetyl)cyclopentanone is a highly functionalized molecule with potential applications in the synthesis of novel therapeutic agents. This document outlines the synthesis of the precursor and provides a detailed protocol for its electrophilic fluorination using Selectfluor®, a widely used and relatively safe electrophilic fluorinating agent.[4][5][6]

Data Presentation

The following table summarizes the typical reaction conditions and outcomes for the electrophilic fluorination of cyclic ketones, based on the findings from Sloop et al. This data provides a reference for the expected performance of the reaction with this compound.[2][4]

| Substrate | Product | Reagent | Conditions | Yield (%) | Reference |

| 1,3-Cyclopentanedione | 2-Fluoro-1,3-cyclopentanedione | Selectfluor® | Acetonitrile, Room Temp, 24h | 50 | [2][4] |

| 1,3-Cyclopentanedione | 2,2-Difluoro-1,3-cyclopentanedione | Selectfluor® | Acetonitrile, Room Temp, 96h | 15 | [2][4] |

| 1,3-Cyclohexanedione | 2-Fluoro-1,3-cyclohexanedione | Selectfluor® | Acetonitrile, Room Temp, 24h | 55 | [2][4] |